molecular formula C19H28N2O2S B15113259 2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide

2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide

Cat. No.: B15113259
M. Wt: 348.5 g/mol
InChI Key: YWHUERFICMXJBQ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a morpholine and thian ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Morpholine and Thian Rings: The morpholine and thian rings can be introduced through nucleophilic substitution reactions. For example, the morpholine ring can be introduced by reacting the benzamide with morpholine in the presence of a base such as sodium hydride.

    Final Coupling: The final step involves coupling the morpholine-substituted benzamide with a thian ring-containing compound under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-3-carboxamide
  • 2,5-dimethyl-4-(morpholin-4-yl)benzaldehyde

Uniqueness

2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is unique due to the presence of both morpholine and thian rings, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H28N2O2S

Molecular Weight

348.5 g/mol

IUPAC Name

2,5-dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide

InChI

InChI=1S/C19H28N2O2S/c1-15-3-4-16(2)17(13-15)18(22)20-14-19(5-11-24-12-6-19)21-7-9-23-10-8-21/h3-4,13H,5-12,14H2,1-2H3,(H,20,22)

InChI Key

YWHUERFICMXJBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCSCC2)N3CCOCC3

Origin of Product

United States

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